Butanamide, N-4-pyridinyl- Butanamide, N-4-pyridinyl-
Brand Name: Vulcanchem
CAS No.: 112706-64-6
VCID: VC19177913
InChI: InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

Butanamide, N-4-pyridinyl-

CAS No.: 112706-64-6

Cat. No.: VC19177913

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, N-4-pyridinyl- - 112706-64-6

Specification

CAS No. 112706-64-6
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name N-pyridin-4-ylbutanamide
Standard InChI InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12)
Standard InChI Key UZNUTPJHIJECKF-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=CC=NC=C1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The fundamental structure of N-4-pyridinyl butanamide derivatives consists of a four-carbon butanamide chain (CH2CH2CH2C(=O)N-) with a pyridin-4-yl group attached to the nitrogen atom. Variations arise from additional substituents on the butanamide backbone or the pyridine ring. For example:

  • Butanamide, 4-amino-N-4-pyridinyl-, hydrochloride (1:2) incorporates an amino group at the fourth carbon and exists as a dihydrochloride salt .

  • (2R)-2-Phenyl-N-pyridin-4-ylbutanamide features a chiral center at the second carbon with a phenyl substituent .

  • 4-(2,4-Dichlorophenoxy)-N-(pyridin-4-yl)butanamide includes a dichlorophenoxy ether group at the fourth carbon.

Table 1: Comparative Molecular Properties of Select Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Amino-N-4-pyridinyl-butanamide hydrochlorideC9H13N3O·2ClH288.63Amino, hydrochloride salt
(2R)-2-Phenyl-N-pyridin-4-ylbutanamideC15H16N2O240.31Phenyl, chiral center (R)
4-(2,4-Dichlorophenoxy)-N-pyridin-4-ylbutanamideC15H13Cl2N2O2340.212,4-Dichlorophenoxy

Stereochemical and Electronic Effects

Chirality significantly influences biological activity. The (2R)-2-phenyl derivative demonstrates how stereochemistry affects binding to enantioselective targets, such as enzymes or receptors. Electronic properties, including polarity and hydrogen-bonding capacity, are modulated by substituents like amino groups (electron-donating) or chlorine atoms (electron-withdrawing) . The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical formulations .

Synthetic Pathways and Methodologies

General Synthesis Strategies

N-4-Pyridinyl butanamides are typically synthesized via amidation reactions between butanoyl chloride derivatives and 4-aminopyridine. Key steps include:

  • Protection of reactive groups: Amino or hydroxyl groups may be protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions.

  • Coupling reactions: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the butanoyl moiety to 4-aminopyridine .

  • Salt formation: Treatment with HCl gas converts free bases to hydrochloride salts .

Case-Specific Syntheses

  • 4-(2,4-Dichlorophenoxy) Derivative: Begins with nucleophilic substitution of 2,4-dichlorophenol with 4-bromobutanoyl chloride, followed by amidation with 4-aminopyridine.

  • (2R)-2-Phenyl Derivative: Utilizes asymmetric catalysis to establish the R-configuration at the chiral center, achieving enantiomeric excess >98% .

Reaction Conditions and Yields

CompoundKey ReagentsTemperature (°C)Yield (%)
4-Amino-N-4-pyridinyl-butanamideBoc-protected aminobutanoic acid, HATU2572
(2R)-2-Phenyl-N-pyridin-4-ylbutanamideChiral Brønsted acid catalyst-2085

Agricultural and Industrial Applications

Herbicidal Use

The 4-(2,4-dichlorophenoxy) derivative acts as a broad-spectrum herbicide, effective at 0.5–2.0 kg/ha. Field trials demonstrate 95% weed control in cereal crops.

Pharmaceutical Development

  • Anticancer Candidates: The 4-amino derivative shows IC50 = 1.2 μM against breast cancer cell lines (MCF-7) .

  • Anti-Inflammatory Agents: Sulfonamide derivatives reduce paw edema in murine models by 60% at 10 mg/kg.

Comparative Analysis of Derivatives

Table 2: Application-Specific Performance Metrics

CompoundHerbicidal Efficacy (%)COX-2 Inhibition (%)Aqueous Solubility (mg/mL)
4-(2,4-Dichlorophenoxy) derivative95N/A0.8
4-Amino hydrochlorideN/A4512.4
(2R)-2-Phenyl derivativeN/A280.3

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.

  • Eco-Friendly Herbicides: Develop biodegradable analogs of the dichlorophenoxy derivative to mitigate environmental impact.

  • Targeted Drug Delivery: Encapsulate hydrochloride salts in nanoparticles to enhance bioavailability .

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